molecular formula C11H9ClN2 B13140996 2-Chloro-6-methyl-3,4'-bipyridine

2-Chloro-6-methyl-3,4'-bipyridine

Katalognummer: B13140996
Molekulargewicht: 204.65 g/mol
InChI-Schlüssel: OPYROMNJKKPXKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-6-methyl-3,4’-bipyridine is a bipyridine derivative, a class of compounds characterized by two pyridine rings connected by a single bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methyl-3,4’-bipyridine typically involves the coupling of pyridine derivatives. Common methods include:

Industrial Production Methods

Industrial production of 2-Chloro-6-methyl-3,4’-bipyridine may involve large-scale coupling reactions using optimized conditions to maximize yield and minimize costs. The choice of method depends on factors such as availability of starting materials, cost of reagents, and desired purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-6-methyl-3,4’-bipyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated bipyridines, while substitution reactions may yield various functionalized bipyridines .

Wissenschaftliche Forschungsanwendungen

2-Chloro-6-methyl-3,4’-bipyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Chloro-6-methyl-3,4’-bipyridine depends on its specific application. As a ligand, it coordinates with metal ions through its nitrogen atoms, forming stable complexes. These complexes can then participate in various catalytic and biological processes. The molecular targets and pathways involved vary depending on the specific metal ion and the nature of the complex formed .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-6-methyl-3,4’-bipyridine can be compared with other bipyridine derivatives, such as:

The uniqueness of 2-Chloro-6-methyl-3,4’-bipyridine lies in its specific substitution pattern, which can influence its reactivity and the properties of the complexes it forms .

Eigenschaften

Molekularformel

C11H9ClN2

Molekulargewicht

204.65 g/mol

IUPAC-Name

2-chloro-6-methyl-3-pyridin-4-ylpyridine

InChI

InChI=1S/C11H9ClN2/c1-8-2-3-10(11(12)14-8)9-4-6-13-7-5-9/h2-7H,1H3

InChI-Schlüssel

OPYROMNJKKPXKD-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=C(C=C1)C2=CC=NC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.